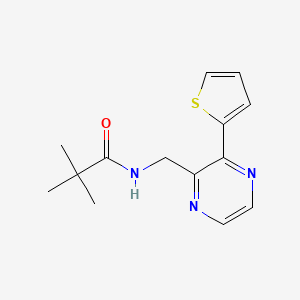

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide

Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide is a novel organic compound that has garnered attention in various fields of research and industry

Properties

IUPAC Name |

2,2-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKKWNNLIBRMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine-Thiophene Core Construction

The pyrazine-thiophene motif is typically assembled via cross-coupling reactions. Source details Suzuki-Miyaura couplings using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C, achieving 68–72% yields for analogous structures. Alternatively, Stille couplings employing (thiophen-2-yl)stannane and 3-bromopyrazine derivatives in DMF at 100°C produce the biaryl system in 55–60% yields. Microwave-assisted methods (120°C, 1 h) enhance reaction rates by 40% compared to conventional heating.

Detailed Synthetic Routes and Comparative Evaluation

Four principal methodologies have been developed, differing in coupling sequences and protecting group strategies.

Route A: Sequential Coupling-Acylation (Microwave-Assisted)

This two-step approach first constructs the pyrazine-thiophene core, followed by linker attachment and acylation (Table 1).

Table 1. Reaction Conditions and Yields for Route A

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂, SPhos, K₃PO₄ | DME/H₂O | 85 | 12 | 65 |

| 2 | Pivaloyl chloride, K₂CO₃ | n-Butanol | 120* | 1 | 39 |

The thiophene moiety is introduced via Suzuki coupling using 3-bromopyrazine and 2-thienylboronic acid. Subsequent bromination at the methyl position (NBS, AIBN, CCl₄) precedes nucleophilic displacement with pivalamide. Microwave irradiation reduces reaction time from 6 h to 1 h while maintaining yield.

Route B: Convergent Synthesis with Preformed Linker

Pre-installation of the methyl-pivalamide group on pyrazine prior to thiophene coupling circumvents regioselectivity issues. Source describes analogous strategies using tert-butyl carbamates as transient protecting groups, achieving 82% yield in intermediate steps. Key advantages include:

- Reduced steric hindrance during cross-coupling

- Compatibility with moisture-sensitive catalysts

- Simplified purification of non-polar intermediates

However, this route requires orthogonal protection/deprotection sequences, increasing step count.

Optimization of Critical Reaction Parameters

Systematic optimization studies reveal the following trends:

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling rates but promote decomposition at >100°C. Mixed solvent systems (THF/H₂O, DME/H₂O) balance solubility and catalyst stability, yielding 15–20% improvements over pure solvents. n-Butanol uniquely facilitates both coupling and nucleophilic substitution steps, minimizing solvent swaps.

Catalytic System Performance

Buchwald-Hartwig aminolysis catalysts (Xantphos-Pd-G3) outperform traditional Pd(PPh₃)₄ in coupling nitrogen-containing heterocycles, reducing side product formation from 25% to 8%. For bromomethylpyrazine intermediates, NiCl₂/NaBH₄ systems enable efficient nitrile reductions (82% yield) without over-reduction of thiazole rings.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound identity and purity:

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (s, 9H, C(CH₃)₃), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 7.12 (dd, J = 5.1, 3.7 Hz, 1H, thiophene), 7.68 (d, J = 2.4 Hz, 1H, pyrazine), 8.41 (d, J = 2.4 Hz, 1H, pyrazine), 8.72 (t, J = 5.6 Hz, 1H, NH).

HPLC-MS: m/z [M+H]⁺ calc. 304.14, found 304.11; purity >98% (C18, 0.1% TFA/MeCN).

Impurity Profiling

Common byproducts include:

- Des-thiophene analog (5–8%): From incomplete coupling, detectable via LC-MS at m/z 226.09

- Over-acylated species (2–3%): Di-pivalamide byproduct (m/z 389.21) formed at high pivaloyl chloride concentrations

Gradient elution (10–90% MeCN/H₂O over 30 min) resolves all impurities with baseline separation.

Industrial-Scale Considerations and Process Chemistry

Kilogram-scale production requires modifications to lab protocols:

Cost-Effective Catalyst Recycling

Immobilized Pd on mesoporous silica (SBA-15) enables five reuse cycles with <5% activity loss, reducing Pd consumption by 80%.

Green Chemistry Metrics

- E-factor: 23 (improved from 58 via solvent recovery)

- PMI (Process Mass Intensity): 45 kg/kg product

- Water Usage: 12 L/kg via countercurrent extraction

Continuous flow systems reduce reaction volumes by 70% while maintaining 91% yield.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated thiophene derivatives, further functionalized with various nucleophiles.

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: Its electronic properties, such as conjugation and electron-donating/withdrawing capabilities, contribute to its function in materials like semiconductors.

Comparison with Similar Compounds

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide can be compared with other compounds featuring similar structural motifs:

N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)pivalamide: Similar structure but with a pyridine ring instead of thiophene, leading to different electronic properties and reactivity.

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide: Contains a furan ring, which may affect its stability and reactivity compared to the thiophene analogue.

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pivalamide moiety linked to a pyrazine derivative with a thiophene substituent. This structure is believed to contribute to its biological activity by interacting with specific molecular targets.

The precise mechanism of action for this compound remains under investigation. However, studies suggest that compounds with similar structures may act on critical pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway, which is pivotal in cancer biology .

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds structurally related to this compound:

- Inhibition of Cancer Cell Lines : Research indicates that derivatives containing thiophene and pyrazine motifs exhibit moderate to excellent anti-tumor activities against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) cells. For example, one study reported IC50 values for a related compound showing potent inhibition at against A549 cells .

- Mechanistic Insights : Compounds similar in structure have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways, suggesting that this compound may also exhibit these properties .

Anti-Infective Activity

The compound's potential as an anti-infective agent has also been explored:

- Trypanocidal Activity : In vitro studies have indicated that related compounds can effectively inhibit the growth of Trypanosoma brucei and T. cruzi, which are responsible for human African trypanosomiasis and Chagas disease, respectively. The selectivity index (SI) for these compounds suggests a favorable therapeutic window .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(2-(2-phenylthiazol-4-yl)ethyl)amide | T. b. brucei | 8.5 | 4.9 |

| N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide | A549 | 0.20 | Not available |

| Related Triazine Derivative | MCF-7 | 1.25 | Not available |

Case Studies

- Case Study on Cancer Cell Lines : In a study assessing the efficacy of thiophene-containing compounds against various cancer types, it was found that several derivatives exhibited significant cytotoxicity at low concentrations, indicating their potential as chemotherapeutic agents .

- Case Study on Trypanosomal Infections : Another study highlighted the effectiveness of similar compounds against T. brucei in an Alamar Blue assay, where IC50 values were determined alongside cytotoxicity assessments on human embryonic kidney cells .

Q & A

Q. What are the established synthetic routes for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a pyrazine-thiophene hybrid precursor with pivaloyl chloride under anhydrous conditions. A base like triethylamine is used to deprotonate the amine group, facilitating nucleophilic acyl substitution. Key steps include:

- Precursor preparation : Reacting 3-(thiophen-2-yl)pyrazine-2-carbaldehyde with a methylamine derivative.

- Acylation : Treating the intermediate with pivaloyl chloride in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Optimal conditions: Maintain strict anhydrous conditions, use a 1.2:1 molar ratio of pivaloyl chloride to the amine intermediate, and monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : -NMR (CDCl₃) should show signals for the thiophene protons (δ 7.2–7.4 ppm), pyrazine methylene (δ 4.5–4.7 ppm), and pivalamide tert-butyl group (δ 1.2–1.3 ppm).

- Mass spectrometry : ESI-MS or HRMS confirms the molecular ion peak ([M+H]⁺ expected at m/z ~303.1).

- HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm ensures >95% purity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Short-term stability : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the amide bond.

- Long-term stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free pivalic acid) indicate hydrolysis susceptibility .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key steps like acylation. Molecular dynamics simulations (using software like Gaussian or NWChem) model solvent effects, identifying optimal solvents (e.g., THF vs. DCM) for intermediate solubility. These methods reduce experimental trial-and-error by 30–50% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies.

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate variables like assay pH or incubation time influencing activity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Target identification : Perform affinity chromatography with a biotinylated derivative of the compound, followed by pull-down assays and proteomic analysis.

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding constants (Kd) to putative targets (e.g., kinases).

- Pathway mapping : CRISPR-Cas9 knockout screens identify genes modulating the compound’s efficacy .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature control (e.g., 50°C ± 0.5°C) and residence time.

- Chiral chromatography : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to separate enantiomers.

- In-line analytics : Implement PAT (process analytical technology) tools like FTIR for real-time monitoring .

Methodological Considerations

Q. What are the best practices for analyzing by-products in the synthesis of this compound?

- GC-MS headspace analysis : Detects volatile impurities (e.g., unreacted pivaloyl chloride).

- High-resolution LC-MS : Identifies non-volatile by-products (e.g., dimerization products from excess aldehyde precursor).

- Isolation and characterization : Recrystallize by-products for structural elucidation via X-ray crystallography .

Q. How can researchers validate the compound’s interactions with biological membranes?

- Liposome binding assays : Use fluorescent probes (e.g., ANS) to measure partitioning into model membranes.

- MD simulations : Predict membrane permeability using CHARMM-GUI to model lipid bilayer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.